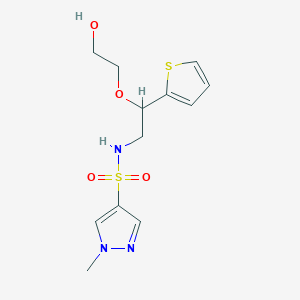
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C12H17N3O4S2 and its molecular weight is 331.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₁₅N₃O₃S
- Molecular Weight : 293.35 g/mol
This compound features a pyrazole ring, which is known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological properties.
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO and water |
| Melting Point | Not specified |
| Log P | Not determined |
The biological activity of this compound can be attributed to several mechanisms:
- Anti-inflammatory Activity : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Studies indicate that the compound may exhibit selective COX-2 inhibition, leading to reduced inflammation and pain relief .
- Antimicrobial Properties : Research has shown that pyrazole derivatives possess antimicrobial activity against various bacterial strains. The sulfonamide moiety may contribute to this effect by interfering with bacterial folate synthesis .
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including the modulation of cell cycle regulators .
Anti-inflammatory Studies
In a study evaluating the anti-inflammatory effects of similar pyrazole derivatives, compounds were tested using the carrageenan-induced rat paw edema model. Results showed significant reductions in edema compared to control groups, indicating strong anti-inflammatory properties .
Antimicrobial Activity
A series of synthesized pyrazole derivatives were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated effective inhibition at low concentrations, supporting the potential use of these compounds in treating bacterial infections .
Anticancer Evaluation
In vitro studies on cancer cell lines revealed that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins. Additionally, it was found to inhibit proliferation in several cancer types, including breast and lung cancer cells .
Comparative Analysis with Other Pyrazole Derivatives
To better understand the biological activity of this compound, a comparison with other pyrazole derivatives is presented below:
| Compound Name | Anti-inflammatory Activity | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | Effective | High |
| Phenylbutazone | High | Moderate | Low |
| Aminopyrine | High | Low | Moderate |
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S2/c1-15-9-10(7-13-15)21(17,18)14-8-11(19-5-4-16)12-3-2-6-20-12/h2-3,6-7,9,11,14,16H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSBARBLBCUYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














